BenchChemオンラインストアへようこそ!

Brl 20627

Gastroenterology Pharmacology Clinical Pharmacology

BRL 20627 is a substituted benzamide with dual 5-HT₃ receptor antagonism and 5-HT₄ receptor agonism, offering a unique pharmacological profile for gastrointestinal prokinetic research without dopamine D₂-mediated CNS side effects. Its rigid quinolizidine scaffold distinguishes it from flexible-chain benzamides such as metoclopramide and cisapride. Deployed as a reference agonist in 5-HT₄ cAMP functional assays, a comparator in neuropharmacological assessments, and a benchmark for SAR optimization campaigns targeting serotonergic control of gut motility, this compound enables dissection of 5-HT₃/5-HT₄ mechanisms with minimal dopaminergic interference.

Molecular Formula C17H24ClN3O2
Molecular Weight 337.8 g/mol
CAS No. 99390-76-8
Cat. No. B1667328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrl 20627
CAS99390-76-8
Synonyms4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2yl)benzamide
BRL 20627
BRL-20627
Molecular FormulaC17H24ClN3O2
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl
InChIInChI=1S/C17H24ClN3O2/c1-10-3-2-4-12-7-11(5-6-21(10)12)20-17(23)13-8-14(18)15(19)9-16(13)22/h8-12,22H,2-7,19H2,1H3,(H,20,23)/t10-,11+,12-/m1/s1
InChIKeySQQXDSFKORQHET-GRYCIOLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRL 20627 (CAS 99390-76-8): A Quinolizidine Benzamide Gastroprokinetic and 5-HT₃/5-HT₄ Ligand


BRL 20627 (4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2-yl)benzamide) is a substituted benzamide with a rigid quinolizidine framework [1]. Pharmacologically, it acts as an antagonist at the 5-HT₃ receptor and as an agonist at the 5-HT₄ receptor, a dual mechanism that distinguishes it from earlier prokinetics that rely on dopamine D₂ receptor antagonism [2]. BRL 20627 is primarily recognized for its ability to enhance gastrointestinal motility, promoting gastric emptying without the dopamine antagonist properties associated with metoclopramide-induced central nervous system side effects [3].

Why BRL 20627 Cannot Be Simply Substituted with Other Benzamide Prokinetics


Although BRL 20627 belongs to the substituted benzamide class alongside metoclopramide, cisapride, zacopride, and renzapride, it occupies a distinct position in the pharmacological spectrum. Its dual activity as a 5-HT₃ antagonist and 5-HT₄ agonist results in a unique efficacy and side-effect profile. Critically, BRL 20627 exhibits weak dopamine D₂ receptor antagonism, which contrasts sharply with metoclopramide and directly correlates with a reduced incidence of central nervous system adverse events such as restlessness and akathisia [1]. Furthermore, the rank order of potency in stimulating 5-HT₄-mediated cAMP formation and intestinal peristalsis reveals that BRL 20627 is more potent than metoclopramide but less potent than cisapride and renzapride [2], making it a valuable intermediate comparator in SAR studies and functional assays. These differential characteristics preclude simple substitution; each benzamide's specific receptor affinity profile and resultant pharmacodynamics must be carefully considered for any research or clinical application.

Quantitative Differentiation of BRL 20627 from Comparator Benzamides


BRL 20627 Gastric Emptying Acceleration vs. Placebo in Humans

In a placebo-controlled study of healthy male volunteers, intravenous administration of 10 mg BRL 20627 significantly accelerated the rate of gastric emptying compared to placebo. The half-emptying time (t₀.₅) was reduced from 13.8 ± 2.29 minutes (placebo) to 8.3 ± 0.87 minutes (BRL 20627), a difference of 5.5 minutes (P < 0.005). This effect occurred in the absence of dopamine D₂ receptor antagonist activity [1].

Gastroenterology Pharmacology Clinical Pharmacology

BRL 20627 Lack of CNS Side Effects vs. Metoclopramide in Human Volunteers

A direct head-to-head crossover study in healthy male volunteers compared intravenous BRL 20627 (10 mg) and metoclopramide (10 mg) against saline placebo. Metoclopramide significantly increased EEG amplitude by 10.4% (P < 0.05) and induced statistically significant restlessness (P < 0.01 vs. placebo). In contrast, BRL 20627 had only a minor effect on EEG frequencies, slightly decreased EEG amplitude, and did not induce restlessness. These differences are attributed to the weak dopamine D₂ receptor antagonist properties of BRL 20627 [1].

Neuropharmacology CNS Side Effects Gastroprokinetics

BRL 20627 5-HT₄ Agonist Potency in cAMP Formation vs. Benzamide Class

In mouse embryo colliculi neurons, BRL 20627 stimulates cAMP formation via 5-HT₄ receptor activation. The rank order of potency for this functional response was: cisapride > BRL 24924 > 5-HT > zacopride > BRL 20627 > metoclopramide. This places BRL 20627 as an intermediate potency 5-HT₄ agonist, more effective than metoclopramide but less potent than cisapride and zacopride [1]. This rank order is consistent across other 5-HT₄-coupled systems [2].

Molecular Pharmacology 5-HT₄ Receptor cAMP Assay

BRL 20627 Prokinetic Potency in Isolated Guinea Pig Ileum vs. Benzamide Class

In the isolated guinea pig ileum Trendelenburg preparation, BRL 20627 stimulated the peristaltic reflex. The rank order of potency for increasing peristaltic contractions was: renzapride > cisapride > BRL 20627 > (±)-zacopride > metoclopramide. BRL 20627 was more potent than zacopride and metoclopramide, but less potent than renzapride and cisapride [1]. This functional prokinetic ranking aligns with its 5-HT₄ agonist potency, reinforcing the primary role of 5-HT₄ activation in its mechanism.

Gastrointestinal Motility Ex Vivo Pharmacology Peristalsis

BRL 20627 Dopamine D₂ Antagonist Activity: Weak vs. Metoclopramide

Published animal data, cited in human clinical studies, indicate that BRL 20627 possesses only weak dopamine D₂ receptor antagonist properties. This stands in stark contrast to metoclopramide, a potent D₂ antagonist. The clinical significance of this differentiation is underscored by the observed CNS side effects (e.g., akathisia, restlessness) with metoclopramide, which are absent with BRL 20627 at equipotent prokinetic doses [1].

Receptor Selectivity Dopamine Antagonism Side Effect Profile

BRL 20627 Orocaccal Transit Time Reduction: Comparable to Metoclopramide in Humans

A study using the lactulose/breath hydrogen method to assess oro-caecal transit time (OCTT) in humans found that BRL 20627 (10 mg i.v.) and metoclopramide (10 mg i.v.) produced similar quantitative reductions in OCTT. Metoclopramide (10 mg i.v.) reduced OCTT by 42%, and BRL 20627 (10 mg i.v.) produced a similar reduction [1]. This indicates that BRL 20627 can achieve comparable acceleration of overall small intestinal transit to metoclopramide, despite its different receptor profile.

Gastrointestinal Transit Clinical Pharmacology Oro-caecal Transit

Primary Research and Industrial Applications for BRL 20627 (99390-76-8)


Non-Dopaminergic Gastrointestinal Motility Research

BRL 20627 is ideally suited for in vitro and in vivo studies investigating gastrointestinal prokinetic mechanisms without the confounding influence of dopamine D₂ receptor antagonism. Its demonstrated ability to accelerate gastric emptying [1] and small intestinal transit [2] in humans and animal models makes it a key tool for dissecting serotonergic (5-HT₃ and 5-HT₄) control of gut motility.

5-HT₄ Receptor Functional Assays and SAR Studies

The compound serves as a valuable reference agonist for 5-HT₄ receptor functional assays, such as cAMP accumulation in neuronal cultures [3] or peristaltic reflex studies in isolated ileum [4]. Its intermediate potency relative to other benzamides (more potent than metoclopramide, less potent than cisapride) provides a benchmark for structure-activity relationship (SAR) optimization campaigns targeting 5-HT₄-mediated activity.

CNS Side-Effect Differentiation Studies

BRL 20627 is a critical comparator compound for studies aiming to differentiate the central nervous system effects of gastroprokinetic agents. Direct comparative data show that, unlike metoclopramide, BRL 20627 does not induce EEG changes or subjective restlessness at equipotent doses [5], making it an essential control in neuropharmacological assessments of benzamide derivatives.

Development of Dual 5-HT₃/5-HT₄ Ligands

As a prototypical compound with both 5-HT₃ antagonist and 5-HT₄ agonist activities, BRL 20627 is a foundational reference for medicinal chemistry programs developing next-generation dual-acting gastrointestinal therapeutics. Its rigid quinolizidine scaffold provides a unique structural template distinct from flexible-chain benzamides [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brl 20627

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.